molecular formula C14H21NO5 B041580 N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine CAS No. 108261-02-5

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine

Cat. No. B041580
Key on ui cas rn: 108261-02-5
M. Wt: 283.32 g/mol
InChI Key: ULZLPEAVQIMJFQ-UHFFFAOYSA-N
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Patent
US04769480

Procedure details

7.81 g (40 mmol) of 2-methoxy-3,4-methylenedioxybenzaldoxime (2) thus obtained, 3.67 ml (44 mmol) of concentrated hydrochloric acid and 500 mg of 5% palladium on carbon catalyst were added to 80 ml of ethanol to carry out hydrogenation at room temperature for 4 hours and 45 minutes. The catalyst was filtered out, the filtrate was concentrated and the residue is recrystallized from 60 ml of ethanol to obtain 4.86 g of 2-methoxy-3,4-methylenedioxybenzylamine hydrochloride (3). Yield 56%, m.p. 208°-210° C. IR and NMR spectra of the resultant product are listed below. ##STR29##
Name
2-methoxy-3,4-methylenedioxybenzaldoxime
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:29][CH2:30]C)[CH2:5][N:6]([CH2:17][C:18]1[CH:23]=[CH:22][C:21]2[O:24][CH2:25][O:26][C:20]=2[C:19]=1[O:27][CH3:28])S(C1C=CC(C)=CC=1)(=O)=O)C.Cl.[CH2:33](O)C>[Pd]>[CH3:30][O:29][CH:4]([O:3][CH3:1])[CH2:5][N:6]([CH2:17][C:18]1[CH:23]=[CH:22][C:21]2[O:24][CH2:25][O:26][C:20]=2[C:19]=1[O:27][CH3:28])[CH3:33]

Inputs

Step One
Name
2-methoxy-3,4-methylenedioxybenzaldoxime
Quantity
7.81 g
Type
reactant
Smiles
C(C)OC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC1=C(C2=C(C=C1)OCO2)OC)OCC
Step Two
Name
Quantity
3.67 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from 60 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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